2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one is a useful research compound. Its molecular formula is C9H6ClFN2O and its molecular weight is 212.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimalarial and Anticancer Properties
The chloroquine scaffold, closely related to 2-(chloromethyl)-6-fluoroquinazolin-4(3H)-one, has been extensively studied for its antimalarial properties. Research has shown that despite chloroquine resistance in certain malaria strains, the compound's unique biochemical properties have spurred investigations into repurposing it for managing various infectious and non-infectious diseases. Furthermore, there's growing interest in its potential as a synergistic partner in anticancer combination chemotherapy due to its biochemical interactions with cancer cell proliferation pathways (Njaria et al., 2015).
Antioxidant Activity Analysis
Compounds like this compound might be explored in antioxidant activity analyses. Various assays, including ORAC, HORAC, TRAP, and TOSC, are utilized to determine the antioxidant capacity of chemical compounds. These methods, often based on spectrophotometry, help in understanding the kinetic or equilibrium state of the reactions involving antioxidants. Such analyses are crucial in the fields of food engineering, medicine, and pharmacy to understand the implications of antioxidants (Munteanu & Apetrei, 2021).
Fluorescence in Molecular Studies
This compound, due to its chemical structure, could be of interest in studies involving fluorescence in molecular clusters, especially in understanding excited-state hydrogen atom transfer reactions. These studies are pivotal in comprehending the intricate details of molecular interactions and the role of hydrogen bonds in such processes (Manca et al., 2005).
Properties
IUPAC Name |
2-(chloromethyl)-6-fluoro-3H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2O/c10-4-8-12-7-2-1-5(11)3-6(7)9(14)13-8/h1-3H,4H2,(H,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRYCIXGXFWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)NC(=N2)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.